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Compound of Interest

2-(4-(Phenylsulfonyl)piperazin-1-
Compound Name:
yl)ethanol

Cat. No.: B095738

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a
detailed experimental protocol for the synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-
yl)ethanol, a compound of interest in medicinal chemistry and drug development. The
information presented herein is intended to support researchers in the unambiguous
identification and synthesis of this molecule.

Spectroscopic Data

The structural confirmation of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is achieved
through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the
molecule. Although experimentally verified spectra for this specific compound are not widely
published, predicted data, in conjunction with data from analogous compounds, allows for a
reliable estimation of the chemical shifts.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.75-7.85 m 2H Ar-H (ortho to SO2)
Ar-H (meta and para
~7.50 - 7.65 m 3H
to SO2)
~3.60 t 2H -CH2-OH
Piperazine-H
~3.10 t 4H ,
(adjacent to SO2)
~2.65 t 2H -CH2-N
Piperazine-H
~2.55 t 4H (adjacent to
CH2CH20H)
~2.50 brs 1H -OH

Note: Predicted values are based on standard chemical shift increments and data from similar

structures. Actual experimental values may vary slightly.

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assighment

~136.0 Ar-C (ipso to SO2)

~133.0 Ar-C (para to SO2)

~129.0 Ar-C (ortho to SO2)

~127.5 Ar-C (meta to SOz2)

~59.5 -CH2-OH

~58.0 -CH2-N

~52.5 Piperazine-C (adjacent to CH2CH20H)
~46.0 Piperazine-C (adjacent to SO2)
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Note: Predicted values are based on standard chemical shift increments and data from similar
structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm~—?) Intensity Assignment
3400 - 3200 Strong, Broad O-H stretch (alcohol)
3060 - 3040 Medium C-H stretch (aromatic)
2950 - 2800 Medium C-H stretch (aliphatic)

S=0 stretch (asymmetric,
1350 - 1340 Strong

sulfonyl)

S=0 stretch (symmetric,
1170 - 1160 Strong

sulfonyl)
1100 - 1000 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Interpretation
270.1 [M]* (Molecular lon)
239.1 [M - CH20H]*
157.1 [M - CeHsSO2]*
141.1 [CeHsSO2]*

77.1 [CeHs]*

Note: Fragmentation patterns are predicted based on the molecular structure.

Experimental Protocols

The synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (CAS Number: 16017-63-3) is
typically achieved via a nucleophilic substitution reaction between 1-(2-hydroxyethyl)piperazine
and benzenesulfonyl chloride.[1]

Synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Materials:

1-(2-hydroxyethyl)piperazine (CAS: 103-76-4)

o Benzenesulfonyl chloride (CAS: 98-09-9)[1]

» Triethylamine (or another suitable base)

¢ Dichloromethane (or another suitable aprotic solvent)
e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

 Silica gel for column chromatography
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e Hexanes and Ethyl Acetate (for chromatography)
Procedure:

e To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq.) and triethylamine (1.5 eq.) in
dichloromethane at 0 °C is added a solution of benzenesulfonyl chloride (1.1 eq.) in
dichloromethane dropwise.

e The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours,
while monitoring the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, the reaction is quenched by the addition of water.
e The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

e The combined organic layers are washed with saturated aqueous sodium bicarbonate
solution, followed by brine.

e The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent
is removed under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel using a gradient
of ethyl acetate in hexanes to afford the pure 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and
characterization of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol.

Reactants:
1-(2-hydroxyethyl)piperazine
Benzenesulfonyl Chioride
Triethylamine

Reaction Purification Product: Spectroscopic Analysis
(Dichloromethane, 0°C to RT) (Column Chromatography) 2-(4-(Phenylsulfonyhpiperazin-1-yl)ethanol (NMR, IR, MS)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylsulfonyl-piperazin-1-yl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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